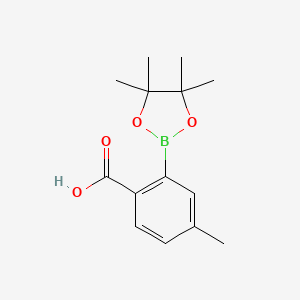

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a boronic acid ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Properties

IUPAC Name |

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)11(8-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMZJBCPXNBVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 4-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halides such as bromine or iodine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Methyl-2-boronic acid benzoic acid.

Reduction: 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: 4-Methyl-2-halobenzoic acid derivatives.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of boronate esters. Its unique structure allows for selective reactions that are essential in constructing complex organic molecules. The presence of the dioxaborolane moiety enhances its reactivity in cross-coupling reactions, a fundamental process in creating carbon-carbon bonds.

Medicinal Chemistry

Research has indicated that derivatives of 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibit potential as pharmaceutical intermediates. These compounds can be functionalized to develop new drugs targeting various diseases. For instance, studies have shown its efficacy in synthesizing compounds with antibacterial and antiviral properties .

Materials Science

In materials science, this compound serves as a building block for creating advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and sensors. The incorporation of boron into polymer matrices enhances their thermal stability and mechanical properties.

Case Study 1: Synthesis of Antiviral Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of antiviral agents using 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as a key intermediate. The research demonstrated that modifying the compound's structure led to increased activity against specific viral strains, highlighting its potential in drug development .

Case Study 2: Polymer Development

In a recent publication in Advanced Materials, researchers reported the use of this compound in developing high-performance polymers. By integrating the dioxaborolane group into polymer chains, they achieved materials with enhanced electrical conductivity and mechanical strength. These findings suggest promising applications in electronic devices and sensors .

Mechanism of Action

The mechanism by which 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The molecular targets include the aryl halides, and the pathways involved are the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-Methoxycarbonylphenylboronic acid pinacol ester

Uniqueness

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .

Biological Activity

4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₉BO₄

- Molecular Weight : 262.11 g/mol

- CAS Number : 515131-35-8

- Appearance : White to almost white solid

- Melting Point : 80.0 to 84.0 °C

The biological activity of 4-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily attributed to its boronate ester functionality. Boron-containing compounds often interact with biological molecules through reversible covalent bonding, influencing enzyme activity and cellular signaling pathways.

Inhibition Studies

Research indicates that boron-containing compounds can act as inhibitors for various enzymes. For instance:

- Enzyme Inhibition : The compound has shown varying degrees of inhibition against enzymes such as maltase α-glucosidase and sucrase, with IC₅₀ values reported in the micromolar range (e.g., IC₅₀ = 188 μM for maltase α-glucosidase) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For example:

- Cell Line Studies : Inhibition profiles against cancer cell lines indicate significant potency. One study reported that certain derivatives exhibited over 98% inhibition across multiple cancer cell lines .

Antidiabetic Activity

The compound's ability to inhibit carbohydrate-hydrolyzing enzymes suggests potential applications in managing diabetic conditions:

- α-Glucosidase Inhibition : The compound demonstrated moderate inhibitory effects on α-glucosidase, which may help in controlling postprandial blood glucose levels.

Case Studies and Research Findings

Q & A

What are the critical considerations for designing Suzuki-Miyaura cross-coupling reactions using 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

Answer:

This compound’s boronic ester group facilitates cross-coupling, but its steric and electronic properties must be optimized. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for aryl boronic esters due to their tolerance for bulky substrates .

- Base choice : K₂CO₃ or CsF in polar aprotic solvents (e.g., THF/DMF) enhances reactivity by stabilizing the boronate intermediate .

- Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and decomposition risks .

Advanced note : Monitor regioselectivity when coupling with heteroaryl halides, as steric hindrance from the methyl group may influence outcomes .

How can researchers resolve contradictions in reported melting points for structurally similar boronic esters?

Answer:

Discrepancies in melting points (e.g., 206–211°C vs. 227–232°C for ortho vs. para isomers in ) arise from:

- Crystallinity differences : Ortho-substituted analogs often exhibit lower melting points due to reduced symmetry .

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% and identify impurities affecting thermal stability .

Methodological step : Recrystallize from ethanol/water mixtures to standardize purity before thermal analysis .

What spectroscopic techniques are most effective for characterizing the boron-containing moiety in this compound?

Answer:

- ¹¹B NMR : A sharp peak near 30 ppm confirms the integrity of the dioxaborolane ring .

- IR spectroscopy : B-O stretching vibrations (1350–1400 cm⁻¹) and ester C=O (1700 cm⁻¹) validate the structure .

- X-ray crystallography : Resolves steric effects of the methyl group on benzoic acid’s planarity (e.g., bond angles in ) .

Advanced tip : Use NOESY NMR to analyze spatial interactions between the methyl group and boronate ring .

How does the methyl substituent at the 4-position influence reactivity in nucleophilic reactions?

Answer:

The methyl group:

- Steric effects : Hinders nucleophilic attack at the adjacent carbonyl, necessitating stronger bases (e.g., LDA) for deprotonation .

- Electronic effects : Electron-donating methyl stabilizes the benzoic acid’s carboxylate, altering pKa (predicted ~4.5 vs. unsubstituted ~2.8) .

Experimental validation : Compare reaction rates with analogs lacking the methyl group (e.g., 4-unsubstituted boronic esters in ) .

What strategies mitigate hydrolysis of the dioxaborolane ring during aqueous workup?

Answer:

- Low-temperature quenching : Add reaction mixtures to ice-cold 0.1 M HCl to minimize ring opening .

- Lyophilization : Rapid freeze-drying preserves boronate stability post-isolation .

- Chelation agents : Add EDTA to buffers to sequester metal ions that catalyze hydrolysis .

Advanced optimization : Replace water with deuterated solvents for in-situ NMR monitoring of hydrolysis kinetics .

How can computational methods predict the compound’s behavior in biological systems?

Answer:

- Molecular docking : Simulate interactions with enzymes (e.g., serine hydrolases) using the boronate as a warhead .

- DFT calculations : Model the energy barrier for boronate ester hydrolysis under physiological pH (e.g., ΔG‡ ~25 kcal/mol) .

- ADMET prediction : Use SwissADME to assess logP (estimated ~2.1) and blood-brain barrier permeability .

What are the best practices for long-term storage to prevent boronate degradation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.